molecular formula C11H12O5 B2576294 3-(3-Carboxypropoxy)benzoic acid CAS No. 929341-12-8

3-(3-Carboxypropoxy)benzoic acid

Cat. No.: B2576294
CAS No.: 929341-12-8
M. Wt: 224.212
InChI Key: RPVHGNYLEPVHGD-UHFFFAOYSA-N
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Description

3-(3-Carboxypropoxy)benzoic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of benzoic acid, where a carboxypropoxy group is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(3-Carboxypropoxy)benzoic acid can be synthesized through several methods. One common approach involves the esterification of benzoic acid with 3-bromopropanol, followed by hydrolysis to yield the desired product. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Carboxypropoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxypropoxy group can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboxypropoxy group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

    Oxidation: Produces carboxylic acids.

    Reduction: Yields alcohols.

    Substitution: Results in substituted benzene derivatives.

Scientific Research Applications

3-(3-Carboxypropoxy)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simpler analog without the carboxypropoxy group.

    4-Carboxyphenoxybutanoic acid: Another derivative with a different alkoxy group.

    3-(4-Carboxybutoxy)benzoic acid: Similar structure but with a longer alkoxy chain.

Uniqueness

3-(3-Carboxypropoxy)benzoic acid is unique due to its specific carboxypropoxy substitution, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of coordination polymers and luminescent materials .

Properties

IUPAC Name

3-(3-carboxypropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c12-10(13)5-2-6-16-9-4-1-3-8(7-9)11(14)15/h1,3-4,7H,2,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPVHGNYLEPVHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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